N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpiperidine-4-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a pyrazole ring, an isopropyl group, and a tosyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Isopropyl and Methyl Groups: The isopropyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Attachment of the Tosyl Group: The tosyl group can be introduced via a sulfonylation reaction using tosyl chloride and a base.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpiperidine-4-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpiperidine-4-carboxamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpiperidine-4-carboxamide: can be compared with other similar compounds, such as:
N-(1-cyclopropyl-4-ethynyl-1H-pyrazol-5-yl)-1-tosylpiperidine-4-carboxamide: Similar structure but with a cyclopropyl and ethynyl group instead of isopropyl and methyl groups.
N-(1-phenyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpiperidine-4-carboxamide: Similar structure but with a phenyl group instead of an isopropyl group.
These comparisons highlight the unique structural features and potential differences in chemical reactivity and biological activity of This compound .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-14(2)24-19(13-16(4)22-24)21-20(25)17-9-11-23(12-10-17)28(26,27)18-7-5-15(3)6-8-18/h5-8,13-14,17H,9-12H2,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIWWGNPJXRBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=NN3C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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